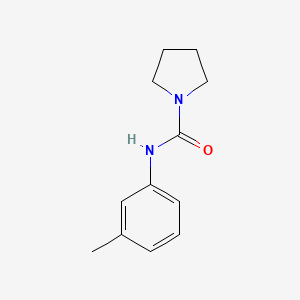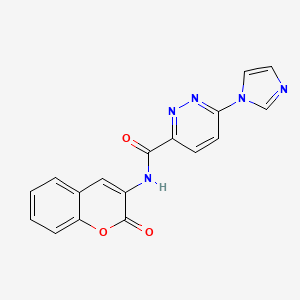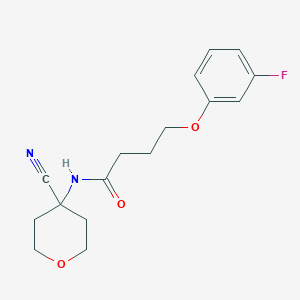
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for scientific research purposes. CB-13 is a member of the oxanamide family, which is a class of compounds that has been found to have potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been developed for scientific research purposes and has been found to have potential therapeutic applications. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been found to have anti-inflammatory and immunomodulatory effects. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor has been found to have analgesic and psychoactive effects.
Biochemische Und Physiologische Effekte
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of a variety of inflammatory and autoimmune disorders. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have analgesic effects, which may be useful in the treatment of pain. Additionally, N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been found to have anti-cancer effects, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf-life. However, there are also some limitations to the use of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide in lab experiments. It is a relatively new compound, and there is still much that is unknown about its properties and effects. Additionally, it is a potent compound and must be handled with care.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide. One area of research is the development of more selective CB2 agonists, which may have fewer side effects than N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide. Another area of research is the development of CB1 antagonists, which may be useful in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the properties and effects of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide, including its potential therapeutic applications and limitations.
Synthesemethoden
The synthesis of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide involves the reaction of 4-cyanooxan-4-yl chloride with 4-(3-fluorophenoxy)butan-1-amine in the presence of a base, such as triethylamine. The reaction takes place under anhydrous conditions and is typically carried out in a solvent, such as dichloromethane. After the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c17-13-3-1-4-14(11-13)22-8-2-5-15(20)19-16(12-18)6-9-21-10-7-16/h1,3-4,11H,2,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDAOAFNQDXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCOC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

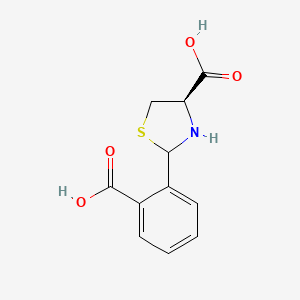
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
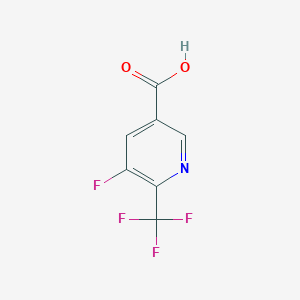
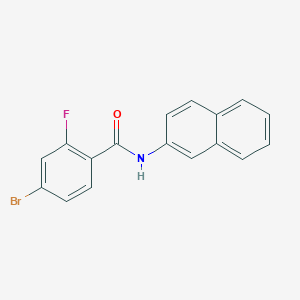
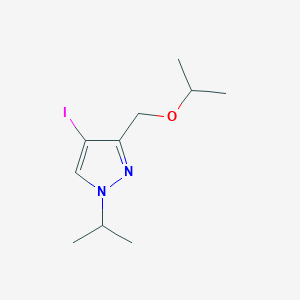
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
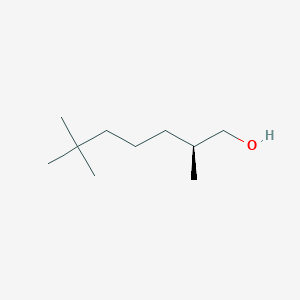
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
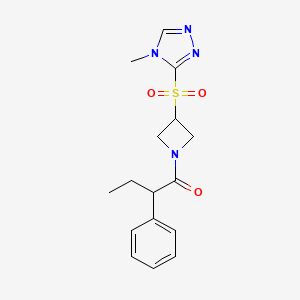
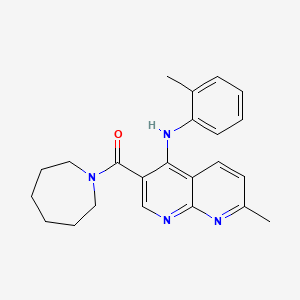
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2947335.png)
